molecular formula C13H10N2O2 B2465362 3-Nitro-9H-fluoren-2-amine CAS No. 29005-18-3

3-Nitro-9H-fluoren-2-amine

Cat. No.: B2465362
CAS No.: 29005-18-3
M. Wt: 226.235
InChI Key: JDFGKQNZCKSYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-9H-fluoren-2-amine is an organic compound with the molecular formula C13H10N2O2 It is a derivative of fluorene, characterized by the presence of a nitro group at the third position and an amine group at the second position of the fluorene ring

Scientific Research Applications

3-Nitro-9H-fluoren-2-amine has several scientific research applications, including:

Safety and Hazards

While specific safety and hazard information for “3-Nitro-9H-fluoren-2-amine” is not available, it is generally recommended to handle chemical compounds with care. This includes ensuring good ventilation, avoiding contact with skin and eyes, and not eating, drinking, or smoking when using the product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-9H-fluoren-2-amine typically involves the nitration of 9H-fluoren-2-amine. The nitration process can be carried out using a mixture of nitric acid and acetic acid. The reaction conditions usually involve heating the mixture to facilitate the nitration process. The resulting product is then purified through recrystallization or other suitable purification methods .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-9H-fluoren-2-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Various electrophiles and nucleophiles under suitable conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 3-Amino-9H-fluoren-2-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Nitroso or nitro derivatives of this compound.

Mechanism of Action

The mechanism of action of 3-Nitro-9H-fluoren-2-amine involves its interaction with molecular targets through its nitro and amine groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with various biomolecules. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    9H-Fluoren-2-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Aminofluorene: Similar structure but without the nitro group, affecting its chemical and biological properties.

    2-Fluorenylamine: Another derivative of fluorene with different functional groups.

Uniqueness: The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

3-nitro-9H-fluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15(16)17/h1-4,6-7H,5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFGKQNZCKSYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC(=C(C=C31)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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